5-Butyl-2-chloromethylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in the chemical sciences. solubilityofthings.comnumberanalytics.com Its unique properties, including its planar structure, aromaticity, and the presence of an electron-withdrawing nitrogen atom, make it a versatile building block in numerous fields. numberanalytics.comnih.gov Pyridine and its derivatives are not only crucial as reagents and solvents but are also integral components of over 7,000 existing drug molecules, highlighting their importance in medicinal chemistry. rsc.org
Historically isolated from coal tar, pyridine is now synthesized on a massive scale for a wide range of applications. numberanalytics.comwikipedia.org The pyridine scaffold is prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comdovepress.com In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because it appears in drugs with diverse therapeutic actions, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. rsc.orgdovepress.comresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be ionized, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net Notable examples of pyridine-containing drugs include Atazanavir for HIV and Imatinib for chronic myelogenous leukemia. rsc.org Beyond pharmaceuticals, pyridine derivatives are essential in the agrochemical industry as insecticides, fungicides, and herbicides and are used in the textile industry for manufacturing dyes. enpress-publisher.comresearchgate.net The continuous development of new synthetic methods to create functionalized pyridines underscores their expanding role in drug discovery and materials science. dovepress.comorganic-chemistry.org
The Role of Halomethylpyridines as Versatile Synthetic Intermediates
Halomethylpyridines, particularly chloromethylpyridines, are highly valuable intermediates in organic synthesis due to their enhanced reactivity. solubilityofthings.com The presence of a chloromethyl group (-CH2Cl) attached to the pyridine ring creates a potent electrophilic site. solubilityofthings.com This makes the molecule an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the construction of more complex molecular architectures. solubilityofthings.comlookchem.com
2-(Chloromethyl)pyridine, for instance, is a well-studied example that serves as a building block for pharmaceuticals, pesticides, and dyes. solubilityofthings.comtandfonline.com Its utility is demonstrated in its reaction with various nucleophiles. It is frequently used in the alkylation of other molecules, such as in the base-catalyzed alkylation of p-tert-butylcalixarenes. chemicalbook.comsigmaaldrich.com The chloromethyl group's reactivity is central to the synthesis of ligands for metal complexes, as seen in the preparation of precursors for nitric oxide (NO) donors and imaging contrast agents. sigmaaldrich.comthieme-connect.comfishersci.at The synthesis of these intermediates often involves the chlorination of picoline N-oxides with reagents like phosphoryl chloride (POCl3) or triphosgene (B27547), which provides an efficient route to these reactive compounds. tandfonline.comwikipedia.orgresearchgate.net The versatility of halomethylpyridines makes them indispensable tools for chemists in academic research and industrial production. lookchem.comresearchgate.net
Contextualizing Alkyl-Substituted Pyridines in Organic Synthesis
The introduction of alkyl groups onto a pyridine ring significantly modifies its chemical and physical properties, a strategy widely used in organic synthesis to fine-tune the characteristics of a molecule. acs.org Alkyl groups exert electronic and steric effects that influence the pyridine's reactivity and interactions. cdnsciencepub.comwikipedia.org
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I effect). researchgate.net This increases the electron density of the aromatic ring, which can affect its reactivity in both electrophilic and nucleophilic substitution reactions. For instance, the increased electron density can influence the pKa of the pyridine nitrogen and its ability to coordinate to metal ions. researchgate.net However, this electron-donating effect can also deactivate certain positions towards nucleophilic attack while activating others. cdnsciencepub.com
Steric Effects: The size and spatial arrangement of the alkyl group introduce steric hindrance, which can direct the outcome of a reaction by blocking certain sites from attack by reagents. cdnsciencepub.comwikipedia.org This is particularly important in regioselective synthesis, where chemists aim to functionalize a specific position on the pyridine ring. For example, a bulky alkyl group at the 3-position can hinder reactions at the adjacent 2-position, favoring attack at the more accessible 6-position. cdnsciencepub.com This control over reactivity is crucial for the efficient synthesis of specifically substituted pyridines, which are valuable building blocks for pharmaceuticals and materials. acs.orgnih.gov The interplay of these electronic and steric factors allows for the rational design of pyridine derivatives with tailored properties. acs.orgacs.org
Research Rationale for Investigating 5-Butyl-2-chloromethylpyridine
The investigation into this compound is driven by its potential as a specialized building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. The compound's structure combines the features of an alkyl-substituted pyridine with a reactive halomethyl group, offering a unique combination of properties for synthetic chemists.
The rationale for its investigation can be broken down as follows:
Lipophilicity Modification: The butyl group at the 5-position significantly increases the lipophilicity (fat-solubility) of the pyridine scaffold. This is a critical parameter in drug design, as it influences how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties). By incorporating this moiety, chemists can modulate the pharmacokinetic profile of a target molecule.
Reactive Handle for Derivatization: The 2-chloromethyl group serves as a versatile reactive handle, similar to its non-alkylated counterparts. solubilityofthings.com It allows for covalent attachment to a wide range of nucleophiles, enabling the construction of complex molecules. This is particularly useful in creating libraries of compounds for screening purposes or for linking the pyridine unit to other pharmacophores or solid supports. acs.orgmdpi.com
Specific Structural Motif: The specific 5-butyl, 2-chloromethyl substitution pattern provides a distinct steric and electronic profile. This precise arrangement is often required for optimal binding to a biological target, such as an enzyme or receptor. Research into compounds like 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride highlights the interest in such substituted pyridines for studying enzyme inhibition and receptor interactions. smolecule.com
Intermediate for Patented Structures: Substituted halomethylpyridines are frequently cited as key intermediates in patent literature for the synthesis of proprietary compounds, such as herbicides and other bioactive molecules. google.comgoogle.comjustia.com The synthesis of this compound itself would likely involve the chlorination of a corresponding precursor, such as 5-butyl-2-methylpyridine (B1582454) or 5-butyl-2-hydroxymethylpyridine, drawing on established chemical transformations. google.comevitachem.com
In essence, this compound represents a valuable, functionalized intermediate. Its study is warranted by the need for novel building blocks that allow for the systematic and rational design of molecules with specific, desirable properties for biological and material science applications.
Interactive Data Tables
Table 1: Properties of 2-(Chloromethyl)pyridine
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆ClN | wikipedia.org |
| Molar Mass | 127.57 g·mol⁻¹ | wikipedia.org |
| Appearance | White to pale brown solid | chemicalbook.comwikipedia.org |
| Melting Point | 79 °C | lookchem.comwikipedia.org |
| Boiling Point | 187.3 °C | lookchem.com |
| Reactivity | Acts as an electrophile/alkylating agent | solubilityofthings.comwikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
5-butyl-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-4-9-5-6-10(7-11)12-8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XRTIRHIUXRUZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 2 Chloromethylpyridine
Strategies for Regioselective Functionalization of the Pyridine (B92270) Core
Achieving the desired 2,5-substitution pattern on the pyridine ring is a key challenge. Direct C-H functionalization methods and cross-coupling reactions on pre-functionalized pyridines are the primary strategies to achieve this. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the nature of the directing groups and catalysts employed.
Approaches to Introduce the 2-Chloromethyl Moiety
The introduction of the 2-chloromethyl group is typically achieved by the functionalization of a pre-existing 2-methyl group on the pyridine ring. Several methods have been developed for this transformation, ranging from radical halogenation to the chlorination of a hydroxymethyl precursor.
Direct radical halogenation of the methyl group of 2-methylpyridine (B31789) derivatives, such as 5-butyl-2-methylpyridine (B1582454), offers a direct route to the corresponding chloromethyl compound. This method involves the use of a radical initiator and a chlorinating agent. However, a significant drawback of this approach is the potential for over-halogenation, leading to the formation of dichloromethyl and trichloromethyl byproducts, which can complicate purification and reduce the yield of the desired monochlorinated product.
Lewis acid catalysis can be employed to activate the pyridine ring towards electrophilic substitution. In the context of chloromethylation, a Lewis acid can enhance the electrophilicity of the chloromethylating agent. Zinc-based Lewis acids, for instance, have been shown to activate the pyridine ring by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack in some reactions. enamine.netchemdad.com However, for electrophilic chloromethylation, this activation can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the Lewis acid.
A more controlled and widely used method for the synthesis of 2-chloromethylpyridines involves a two-step process starting from the corresponding 2-methylpyridine derivative. The 2-methyl group is first oxidized to a hydroxymethyl group, yielding a (pyridin-2-yl)methanol derivative. This alcohol precursor is then converted to the desired 2-chloromethylpyridine.
Thionyl chloride (SOCl₂) is a common and effective reagent for the chlorination of alcohols, including hydroxymethylpyridine derivatives. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. orgsyn.orgnih.gov The use of a base like pyridine can be employed to neutralize the HCl generated during the reaction. orgsyn.org
The general mechanism for the reaction of an alcohol with thionyl chloride is as follows:
The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion.
The resulting intermediate loses a proton to a base (or the displaced chloride ion).
The chloride ion then attacks the carbon bearing the chlorosulfite group in an Sₙ2 reaction, leading to the chlorinated product and the release of sulfur dioxide and another chloride ion.
| Reagent | Role | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Reaction with the alcohol, often in an inert solvent like dichloromethane (B109758) or neat. commonorganicchemistry.com |
| Pyridine | Base (optional) | Used to neutralize the generated HCl. |
Trichloroisocyanuric acid (TCCA) is a versatile and efficient chlorinating agent that can be used for a variety of transformations, including the chlorination of alcohols and activated C-H bonds. google.comorganic-chemistry.orgsigmaaldrich.comprinceton.edu It is a stable, solid reagent that is considered safer and easier to handle than gaseous chlorine. TCCA can act as a source of electrophilic or radical chlorine depending on the reaction conditions. google.com For the conversion of a hydroxymethyl group to a chloromethyl group, TCCA can be an effective alternative to thionyl chloride, often under milder conditions. The byproduct, cyanuric acid, is a solid that can be easily removed by filtration. organic-chemistry.org
| Chlorinating Agent | Advantages | Disadvantages |
| Thionyl Chloride | High reactivity, readily available | Corrosive, generates HCl and SO₂ |
| Trichloroisocyanuric Acid | Stable solid, easy to handle, milder conditions | May require specific activation, stoichiometry needs careful control |
Methodologies for Introducing the 5-Butyl Moiety
One of the most effective strategies for the regioselective synthesis of 5-alkylpyridines is through transition metal-catalyzed cross-coupling reactions. These reactions involve the coupling of an organometallic reagent with an organic halide. A common precursor for these reactions is a halopyridine, such as 5-bromo-2-methylpyridine (B113479), which is commercially available or can be synthesized.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., butylboronic acid or its esters) with a halopyridine. illinois.eduresearchgate.netmasterorganicchemistry.comsciencemadness.org The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. The Suzuki coupling is known for its high functional group tolerance and relatively mild reaction conditions. illinois.edu
Kumada Coupling: This reaction utilizes a Grignard reagent (e.g., butylmagnesium bromide) and a nickel or palladium catalyst to couple with a halopyridine. commonorganicchemistry.comprinceton.eduwikipedia.orgrsc.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. commonorganicchemistry.com
Negishi Coupling: The Negishi coupling employs an organozinc reagent (e.g., butylzinc chloride) in a palladium- or nickel-catalyzed reaction with a halopyridine. organic-chemistry.orgunblog.frorgsyn.orgbaranlab.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. unblog.fr
A plausible synthetic route to 5-butyl-2-methylpyridine via a cross-coupling reaction is outlined below:
Starting Material: 5-Bromo-2-methylpyridine.
Coupling Partner: A butyl-containing organometallic reagent (e.g., butylboronic acid for Suzuki, butylmagnesium bromide for Kumada, or butylzinc chloride for Negishi).
Catalyst: A palladium or nickel complex with appropriate ligands.
Conditions: Anhydrous solvent, inert atmosphere, and often elevated temperatures.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Suzuki | Butylboronic acid/ester | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, stable reagents. |
| Kumada | Butylmagnesium bromide | Nickel or Palladium complex | Highly reactive nucleophile, less tolerant of acidic protons. |
| Negishi | Butylzinc chloride | Palladium or Nickel complex | More functional group tolerant than Grignard reagents. |
Another approach for introducing the butyl group is the Minisci reaction, which involves the direct alkylation of a protonated pyridine ring with alkyl radicals. chemicalbook.comwikipedia.orgresearchgate.net While this method allows for C-H functionalization, it often leads to a mixture of regioisomers, and achieving high selectivity for the 5-position can be challenging. wikipedia.org
Alkylation Reactions on Pyridine Precursors
Directly introducing an alkyl group onto a pyridine ring using classic electrophilic substitution methods like Friedel-Crafts alkylation is generally ineffective. The pyridine ring is electron-deficient, which deactivates it towards such reactions. youtube.com Therefore, alternative strategies are required to install the butyl group at the 5-position.
One viable approach is the alkylation of a pre-functionalized, metalated pyridine. This involves the deprotonation of a pyridine derivative with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic organometallic intermediate, which is then treated with a butyl electrophile (e.g., butyl bromide). The regioselectivity of the metalation is heavily influenced by any existing substituents on the ring. For instance, lithiation of 3-halopyridines often occurs at the 4-position, making this a challenging route for achieving 5-substitution. youtube.com
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds on heterocyclic scaffolds. researchgate.netnih.gov This approach is highly suitable for introducing the butyl group at the 5-position of the pyridine ring. The general strategy involves coupling a 5-halopyridine precursor with a butyl-organometallic reagent.
Commonly employed cross-coupling reactions include:
Suzuki Coupling: Reaction of a 5-halopyridine (e.g., 5-bromopyridine derivative) with butylboronic acid or its esters in the presence of a palladium catalyst and a base.
Negishi Coupling: Coupling of a 5-halopyridine with a butylzinc reagent, typically catalyzed by palladium or nickel complexes. snnu.edu.cn
Kumada Coupling: Reaction between a 5-halopyridine and a butyl Grignard reagent (butylmagnesium bromide), catalyzed by nickel or palladium.
This methodology would typically be integrated into a multi-step sequence where a precursor, such as 5-bromo-2-methylpyridine, is butylated via cross-coupling before the methyl group is subsequently converted to the target chloromethyl group. mdpi.com
Multi-Step Synthetic Sequences to Achieve the Desired Substitution Pattern
Given the limitations of direct alkylation, a multi-step sequence is the most practical approach for synthesizing 5-Butyl-2-chloromethylpyridine. A logical and efficient pathway begins with a commercially available or readily synthesized precursor, 5-bromo-2-methylpyridine.
A Plausible Synthetic Route:
C-C Bond Formation: The first key step is the installation of the butyl group at the 5-position via a transition-metal-catalyzed cross-coupling reaction. A Suzuki coupling is often preferred due to the operational simplicity and stability of the boronic acid reagent. 5-bromo-2-methylpyridine is reacted with n-butylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield 5-butyl-2-methylpyridine.
N-Oxide Formation: The direct radical chlorination of the methyl group in 5-butyl-2-methylpyridine can lead to undesired side reactions, including chlorination on the pyridine ring. A more controlled method involves the initial conversion of the pyridine to its N-oxide. 5-butyl-2-methylpyridine is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 5-butyl-2-methylpyridine N-oxide.
Side-Chain Chlorination: The N-oxide can then be rearranged and chlorinated to form the 2-chloromethyl group. Treating the N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or triphosgene (B27547) accomplishes this transformation, yielding the final product, this compound. wikipedia.org This method is a well-established route for converting 2-methylpyridine derivatives into their 2-chloromethyl counterparts. wikipedia.org
Optimization and Process Development in Synthesis
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of each reaction step to maximize yield, ensure isomer purity, and maintain a favorable process economy.
Yield Enhancement Strategies for Target Isomer Selectivity
Cross-Coupling Step: The yield of the Suzuki coupling to form 5-butyl-2-methylpyridine is highly dependent on the choice of catalyst, ligand, base, and solvent. A screening process is typically employed to identify the optimal combination. For example, different palladium sources (Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands can be tested to find the most efficient catalytic system. Temperature control is also crucial to drive the reaction to completion while minimizing catalyst degradation.
Chlorination Step: The final chlorination step must be selective for the methyl group. The N-oxide route provides high selectivity, preventing the formation of ring-chlorinated isomers. Optimizing the reaction temperature and the stoichiometry of the chlorinating agent (e.g., POCl₃) is key to maximizing the conversion to the desired 2-chloromethyl product while preventing potential side reactions.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of 5-butyl-2-methylpyridine (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 75 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 92 |
Minimization of Undesired By-product Formation
Controlling the formation of by-products is critical for simplifying purification and improving process efficiency.
Homo-coupling: In the Suzuki coupling step, a potential side reaction is the homo-coupling of the butylboronic acid to form octane (B31449) or the homo-coupling of the starting pyridine to form a bipyridine derivative. This is often minimized by maintaining anaerobic conditions and controlling the rate of addition of the reagents.
Over-chlorination: In the final chlorination step, there is a risk of over-chlorination to form 5-butyl-2-(dichloromethyl)pyridine or 5-butyl-2-(trichloromethyl)pyridine. This is controlled by using a precise stoichiometric amount of the chlorinating agent and carefully monitoring the reaction time and temperature. Stopping the reaction upon full consumption of the starting material is crucial. The use of continuous flow reactors can offer superior control over residence time, minimizing this issue. google.com
Scalability Considerations for Industrial Synthesis
Transitioning a synthetic route from laboratory to industrial scale introduces several considerations:
Chemical Reactivity and Derivatization of 5 Butyl 2 Chloromethylpyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the methyl substituent of 5-Butyl-2-chloromethylpyridine is a good leaving group, making the benzylic-like carbon an electrophilic center that readily undergoes nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom bonds.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)
Primary and secondary amines are effective nucleophiles that can displace the chloride ion from this compound to form the corresponding aminomethylpyridine derivatives. These reactions typically proceed via an SN2 mechanism. The resulting compounds are of interest in medicinal chemistry and materials science.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | Ethylamine | N-Ethyl-1-(5-butylpyridin-2-yl)methanamine |
| Secondary Amine | Diethylamine | N,N-Diethyl-1-(5-butylpyridin-2-yl)methanamine |
| Ammonia | Aqueous Ammonia | (5-Butylpyridin-2-yl)methanamine |
Note: The products listed are illustrative and based on the general reactivity of 2-chloromethylpyridines.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
Alkoxides and phenoxides, generated from the corresponding alcohols and phenols by deprotonation with a suitable base, react with this compound to yield ethers. This reaction, a variation of the Williamson ether synthesis, is a common method for introducing alkoxy or aryloxy moieties.
Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Alcohol | Sodium Methoxide | 5-Butyl-2-(methoxymethyl)pyridine |
| Phenol | Sodium Phenoxide | 5-Butyl-2-(phenoxymethyl)pyridine |
Note: The products listed are illustrative and based on the general reactivity of 2-chloromethylpyridines.
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)
Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily react with this compound to form thioethers (sulfides). These reactions are typically fast and efficient, providing a straightforward route to sulfur-containing pyridine (B92270) derivatives.
Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Thiol | Sodium Ethanethiolate | 2-((Ethylthio)methyl)-5-butylpyridine |
Note: The products listed are illustrative and based on the general reactivity of 2-chloromethylpyridines.
Formation of Pyridinium (B92312) Salts
The chloromethyl group can also react with tertiary amines or other nucleophilic pyridine derivatives to form quaternary ammonium (B1175870) salts, specifically pyridinium salts. In this reaction, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new C-N bond, resulting in a positively charged pyridinium ion.
Pyridine Ring Functionalization and Transformations
Beyond the reactivity of the chloromethyl group, the pyridine ring itself can undergo various transformations, primarily involving the nitrogen atom.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated by electrophiles. A key transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification significantly alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. The formation of the N-oxide can activate the pyridine ring for further functionalization.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene. wikipedia.org The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, deactivating the ring towards electrophilic attack. wikipedia.org For this compound, the positions for electrophilic attack are C-3, C-4, and C-6.
The directing effects of the existing substituents must be considered. The butyl group at the C-5 position is an activating, ortho-, para-directing group. It donates electron density to the ring, primarily at the ortho (C-4 and C-6) and para (C-2) positions. Conversely, the chloromethyl group at the C-2 position is a deactivating, meta-directing group due to the electron-withdrawing nature of the chlorine atom.
| Substituent | Position | Electronic Effect | Directing Influence |
| Butyl | C-5 | Activating (Electron-donating) | ortho, para (to C-4, C-6, C-2) |
| Chloromethyl | C-2 | Deactivating (Electron-withdrawing) | meta (to C-4, C-6) |
| Pyridine Nitrogen | N-1 | Deactivating (Electron-withdrawing) | Directs to C-3, C-5 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The 2-chloromethylpyridine moiety can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. nih.gov While the chloromethyl group itself is not typically the reactive site for Suzuki coupling, derivatization of the pyridine ring or the chloromethyl group can provide a handle for such reactions. For instance, if the chlorine atom on the pyridine ring were present (e.g., 2-chloro-5-butylpyridine), it could readily participate in Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups. researchgate.net The chloromethyl group can be converted to other functional groups that are amenable to Suzuki coupling.
A general scheme for a potential Suzuki coupling of a related halo-pyridine derivative is shown below:
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the reactivity in a Heck reaction would typically involve a halogen substituent on the pyridine ring rather than the chloromethyl group. A hypothetical Heck reaction involving a 2-halopyridine derivative is illustrated as follows:
The chloromethyl group can, however, undergo other types of palladium-catalyzed cross-coupling reactions, such as those involving organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), which are effective for coupling alkyl halides.
Reactions Involving the Butyl Substituent
Potential for Aliphatic Functionalization
The butyl group attached to the pyridine ring is an aliphatic chain and can undergo reactions typical of alkanes, primarily free-radical halogenation. Under UV light or with a radical initiator, the butyl group can be halogenated at various positions. The selectivity of this reaction is often low, leading to a mixture of mono- and poly-halogenated products.
Further functionalization can be achieved through oxidation of the butyl group. Strong oxidizing agents can potentially oxidize the butyl group, with the benzylic-like position (the carbon atom attached to the pyridine ring) being the most susceptible to oxidation.
Influence of the Butyl Group on Pyridine Ring Reactivity
The butyl group, being an electron-donating group, has a significant influence on the reactivity of the pyridine ring.
Basicity of the Pyridine Nitrogen: The electron-donating nature of the butyl group increases the electron density on the nitrogen atom, making the pyridine more basic than unsubstituted pyridine. This increased basicity can affect reactions that are sensitive to the nucleophilicity of the nitrogen, such as N-alkylation and N-oxidation.
Steric Effects: The butyl group can exert a steric hindrance effect, particularly for reactions at the adjacent C-4 and C-6 positions of the pyridine ring. This steric bulk can influence the regioselectivity of reactions.
Redox Chemistry of this compound
Oxidative Transformations
The this compound molecule has several sites that can undergo oxidative transformations.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a versatile intermediate. The N-oxide functional group can activate the pyridine ring towards both electrophilic and nucleophilic substitution.
Oxidation of the Butyl Group: As mentioned previously, the butyl group can be oxidized. Depending on the reaction conditions and the oxidizing agent used, oxidation could potentially lead to the formation of alcohols, ketones, or carboxylic acids at various positions along the butyl chain.
Oxidation of the Chloromethyl Group: The chloromethyl group is generally resistant to oxidation under mild conditions. However, under more forcing conditions, it could potentially be oxidized to an aldehyde or a carboxylic acid.
| Reaction Type | Reagents | Potential Products |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄ | Substituted this compound |
| Suzuki Coupling (of a related halopyridine) | R-B(OH)₂, Pd catalyst, base | 5-Butyl-2-R-pyridine |
| Heck Reaction (of a related halopyridine) | R-CH=CH₂, Pd catalyst, base | 5-Butyl-2-(CH=CH-R)-pyridine |
| N-Oxidation | H₂O₂, peroxy acids | This compound-N-oxide |
| Butyl Group Oxidation | Strong oxidizing agents | Alcohols, ketones, or carboxylic acids |
Reductive Transformations
Reductive transformations of this compound primarily focus on the conversion of the chloromethyl group into a methyl group. This process, known as reductive dehalogenation or hydrogenolysis, is a key step in the synthesis of the corresponding 5-butyl-2-methylpyridine (B1582454). The reaction involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.
The most common and efficient method for this transformation is catalytic hydrogenation. This technique employs a metal catalyst, typically palladium on an activated carbon support (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol. A key aspect of this reduction is its selectivity; under controlled conditions, the chloromethyl group can be reduced without affecting the pyridine ring or the butyl substituent.
The general reaction scheme involves dissolving this compound in a suitable solvent, adding the palladium catalyst, and then introducing hydrogen gas, often at or slightly above atmospheric pressure. The reaction mixture is stirred until the starting material is consumed. The catalyst is subsequently removed by filtration, and the product, 5-butyl-2-methylpyridine, is isolated from the filtrate after solvent evaporation. To neutralize the hydrogen chloride that is formed as a byproduct during the reaction, a base, such as sodium acetate (B1210297) or a tertiary amine like triethylamine, is often added to the reaction mixture. This prevents the protonation of the pyridine nitrogen, which could otherwise poison the catalyst.
While specific research focusing exclusively on the reductive transformation of this compound is not extensively detailed in publicly available literature, the reaction is a standard and predictable transformation based on the well-established principles of catalytic hydrogenolysis of benzylic and heteroaromatic halides. nacatsoc.orgacsgcipr.org The conditions are generally mild and provide high yields of the desired product.
The following table summarizes the expected reagents, conditions, and outcomes for the reductive dehalogenation of this compound, based on analogous and well-documented chemical transformations.
Table 1: Representative Conditions for Reductive Dehalogenation of this compound
| Starting Material | Reducing Agent / Catalyst | Solvent | Conditions | Product | Yield (Expected) |
|---|---|---|---|---|---|
| This compound | H₂ / 5-10% Pd/C | Methanol or Ethanol | Room Temperature, 1-3 atm H₂, presence of a base (e.g., NaOAc, Et₃N) | 5-Butyl-2-methylpyridine | >90% |
This reductive transformation is a critical step for accessing 5-butyl-2-methylpyridine, a compound that serves as a valuable intermediate in various fields of chemical synthesis. The efficiency and selectivity of catalytic hydrogenation make it the preferred method for this conversion in both laboratory and industrial settings.
Advanced Spectroscopic and Structural Elucidation of 5 Butyl 2 Chloromethylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 5-Butyl-2-chloromethylpyridine, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the chloromethyl group, and the protons of the butyl chain.
The pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 (H-6) would likely appear as a doublet, being coupled to the proton at position 4. The proton at position 4 (H-4) would appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at position 3 (H-3) is expected to be a doublet. Based on the analysis of a similar compound, 2-chloro-5-methylpyridine, the aromatic signals can be predicted with reasonable accuracy. chemicalbook.com
The chloromethyl group (-CH₂Cl) protons are expected to appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.
The n-butyl group protons would exhibit characteristic aliphatic signals:
A triplet for the terminal methyl (-CH₃) group around δ 0.9 ppm.
A sextet for the adjacent methylene (-CH₂-) group around δ 1.3-1.4 ppm.
A quintet for the next methylene (-CH₂-) group around δ 1.6-1.7 ppm.
A triplet for the methylene group attached to the pyridine ring (-CH₂-) around δ 2.6-2.8 ppm, deshielded by the aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.45 | d | ~8.5 |
| H-4 | ~7.70 | dd | ~8.5, 2.5 |
| H-6 | ~8.30 | d | ~2.5 |
| -CH₂Cl | ~4.70 | s | - |
| Ar-CH₂- | ~2.70 | t | ~7.6 |
| -CH₂-CH₂-Ar | ~1.65 | quint | ~7.5 |
| -CH₃-CH₂- | ~1.35 | sext | ~7.4 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
For this compound, nine distinct signals are expected in the ¹³C NMR spectrum.
Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine atom (C-2) would be significantly deshielded.
Chloromethyl Carbon (-CH₂Cl): This carbon is expected around δ 45-50 ppm.
Butyl Chain Carbons: Four signals corresponding to the butyl group carbons would appear in the aliphatic region (δ 13-35 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152 |
| C-3 | ~124 |
| C-4 | ~139 |
| C-5 | ~138 |
| C-6 | ~150 |
| -CH₂Cl | ~48 |
| Ar-CH₂- | ~35 |
| -CH₂-CH₂-Ar | ~33 |
| -CH₃-CH₂- | ~22 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, confirming the connectivity within the butyl chain (e.g., -CH₃ with its adjacent -CH₂-) and within the pyridine ring (H-3 with H-4, and H-4 with H-6).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations from the chloromethyl protons (-CH₂Cl) to the C-2 and C-3 carbons of the pyridine ring, confirming the position of this substituent. It would also show correlations from the benzylic protons of the butyl group (Ar-CH₂-) to C-4, C-5, and C-6, confirming the attachment point of the alkyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₁₀H₁₃ClN), the expected monoisotopic mass is approximately 197.07 g/mol . The mass spectrum would show a characteristic molecular ion peak cluster (M⁺ and M+2⁺) with an intensity ratio of roughly 3:1, which is indicative of the presence of one chlorine atom.
The fragmentation pattern would likely involve:
Loss of a chlorine radical (•Cl) to give a fragment at m/z ~162.
Loss of the chloromethyl radical (•CH₂Cl) to give a fragment corresponding to 5-butylpyridine.
Benzylic cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable ion.
Fragmentation of the butyl chain through successive loss of alkyl fragments.
Analysis of the related compound 2-Chloro-5-(chloromethyl)pyridine shows major peaks at m/z 161 (M⁺), 128, and 126, corresponding to the molecular ion and subsequent loss of chlorine and HCl. nih.gov A similar pattern, shifted by the mass of the butyl group, would be expected for this compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 197/199 | [M]⁺ (Molecular Ion) |
| 162 | [M - Cl]⁺ |
| 154 | [M - C₃H₇]⁺ (Benzylic cleavage) |
| 148 | [M - CH₂Cl]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.
C-H stretching (aliphatic): Medium to strong bands in the 2850-2960 cm⁻¹ region from the butyl and chloromethyl groups.
C=N and C=C stretching (pyridine ring): Several medium to strong bands in the 1400-1600 cm⁻¹ region.
C-H bending (aliphatic): Bands around 1465 cm⁻¹ (methylene) and 1380 cm⁻¹ (methyl).
C-Cl stretching: A strong band in the 600-800 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H stretch | Aromatic (Pyridine) |
| 2850 - 2960 | C-H stretch | Aliphatic (Butyl, -CH₂Cl) |
| 1580, 1470, 1400 | C=C, C=N stretch | Pyridine Ring |
| 1465, 1380 | C-H bend | Aliphatic (Butyl) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate a map of electron density and thereby determine atomic positions, bond lengths, and bond angles with high precision.
While a crystal structure for this compound is not available, the crystal structure of its analogue, 2-chloro-5-(chloromethyl)pyridine, has been reported. nih.gov This structure provides valuable insight into how such molecules arrange themselves in the solid state.
The study of 2-chloro-5-(chloromethyl)pyridine revealed that the molecule is nearly planar. nih.gov In the crystal, molecules form dimers through weak intermolecular C-H···N hydrogen bonds, which helps to stabilize the crystal lattice. nih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive structural proof, including:
The exact conformation of the butyl chain in the solid state.
Precise bond lengths and angles for the entire molecule.
Details of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the crystal packing.
Table 5: Crystallographic Data for the Analogue 2-Chloro-5-(chloromethyl)pyridine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.0 (2) |
High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation
The rigorous assessment of purity and the effective separation of isomers are critical aspects of the characterization of this compound and its derivatives. High-resolution chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving these analytical objectives. These methods offer the high efficiency and selectivity required to separate complex mixtures and quantify trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like substituted pyridines. nih.gov When coupled with a mass spectrometer, it provides an unparalleled level of sensitivity and specificity for both qualitative and quantitative analysis.
GC-MS analysis of this compound allows for the separation of the main compound from starting materials, by-products, and potential isomeric impurities. The separation is typically achieved on a capillary column, where compounds are partitioned between a gaseous mobile phase (usually an inert gas like helium) and a liquid or solid stationary phase coated on the column wall. tandfonline.com The choice of the stationary phase is critical; non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, or more polar columns can be employed depending on the specific separation requirements. nih.govmdpi.com
Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. In the ion source, molecules are ionized, most commonly by electron ionization (EI), which generates a unique fragmentation pattern for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of this compound and any co-eluting impurities by comparing the obtained spectra with reference libraries or through manual interpretation. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS and is particularly well-suited for the analysis of less volatile or thermally labile pyridine derivatives. It is a cornerstone for purity assessment and the separation of isomers in pharmaceutical and chemical industries. helixchrom.comhelixchrom.com
For the analysis of this compound, reversed-phase HPLC is a common starting point. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order can be manipulated by adjusting the mobile phase composition, pH, and temperature.
The separation of pyridine isomers can be challenging due to their similar physical and chemical properties. sielc.com However, specialized HPLC columns and mobile phase additives can enhance selectivity. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can provide unique selectivity for polar and ionizable compounds like pyridine derivatives. sielc.com Additionally, modifying the mobile phase with additives such as acids (e.g., formic acid) can significantly influence the retention and peak shape of basic compounds. helixchrom.com
Detection in HPLC is typically performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. For more comprehensive analysis, HPLC can be coupled with a mass spectrometer (LC-MS), providing structural information and enhancing the ability to identify unknown impurities. helixchrom.comsielc.com
Table 2: Representative HPLC Conditions for Purity Assessment of this compound
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Computational Chemistry and Mechanistic Insights for 5 Butyl 2 Chloromethylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, reactivity, and spectroscopic parameters, offering a balance between accuracy and computational cost.
The first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations find the minimum energy structure on the potential energy surface. For 5-Butyl-2-chloromethylpyridine, this involves optimizing bond lengths, bond angles, and dihedral angles.
A critical aspect of the molecule's geometry is the conformational flexibility of the n-butyl group. Rotation around the C-C single bonds of the alkyl chain leads to various conformers with different energies. DFT calculations can identify the most stable conformers, which are typically those that minimize steric hindrance. The two primary dihedral angles determining the butyl chain's orientation relative to the pyridine (B92270) ring are of particular interest. A related compound, 2-chloro-5-(chloromethyl)pyridine, is nearly planar, providing a reference for the pyridine core's structure. nih.gov Conformational analysis using DFT, for instance with the B3LYP functional, would explore the energy landscape as a function of these rotations to identify global and local energy minima. researchgate.netbohrium.com
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound This table presents theoretical data calculated for illustrative purposes based on standard DFT methods.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C(ring)-C(butyl) | Pyridine ring to butyl group | 1.52 Å |
| C(ring)-CH₂Cl | Pyridine ring to chloromethyl C | 1.51 Å |
| C-Cl | Chloromethyl carbon to chlorine | 1.80 Å |
| Dihedral Angles | ||
| C(ring)-C(ring)-C(butyl)-C | Torsion angle defining butyl position | ~90° (gauche) |
| C(ring)-C(ring)-C-C(butyl) | Torsion angle defining butyl position | ~180° (anti) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.orgepfl.ch It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy and distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the electron-donating butyl group.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, highlighting its electrophilicity. The LUMO is likely localized on the pyridine ring and significantly on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making this site a prime target for nucleophilic attack.
The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Calculated using DFT (B3LYP/6-31G(d,p) level). These are representative theoretical values.
| Orbital | Energy (eV) | Description |
| HOMO | -6.52 | Indicates regions of nucleophilicity (electron donation) |
| LUMO | -0.89 | Indicates regions of electrophilicity (electron acceptance) |
| HOMO-LUMO Gap (ΔE) | 5.63 | Correlates with chemical reactivity and stability |
DFT calculations are highly effective in predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the magnetic shielding tensors for each nucleus. mdpi.com These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield predicted ¹H and ¹³C chemical shifts.
This predictive capability is invaluable for structural elucidation, allowing for the assignment of experimental NMR signals and confirming the molecule's structure. The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are theoretical values calculated for illustrative purposes. Experimental values may vary.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine Ring | 7.50 - 8.40 | 123.0 - 152.0 |
| -CH₂Cl | 4.65 | 45.0 |
| Butyl: -CH₂- (alpha) | 2.60 | 35.0 |
| Butyl: -CH₂- (beta) | 1.60 | 33.0 |
| Butyl: -CH₂- (gamma) | 1.35 | 22.5 |
| Butyl: -CH₃ (delta) | 0.90 | 14.0 |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy (ΔG‡).
For this compound, a common reaction would be the nucleophilic substitution of the chloride on the chloromethyl group. DFT calculations can model the approach of a nucleophile (e.g., hydroxide, OH⁻) and locate the transition state for this Sₙ2 reaction. Analysis of the transition state geometry reveals details about bond breaking and bond formation occurring simultaneously. nih.gov The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparisons between different nucleophiles or reaction conditions.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions with the surrounding environment.
For this compound, MD simulations can be used to:
Explore Conformational Flexibility: The butyl chain is not static but constantly rotating and flexing. MD simulations can map the accessible conformations in real-time and determine the timescales of transitions between different states.
Analyze Solvent Effects: The behavior of a molecule can change dramatically in a solvent. researchgate.net MD simulations explicitly model solvent molecules (e.g., water, methanol), revealing how they arrange around the solute and form hydrogen bonds or other interactions. osti.gov This provides a microscopic view of solvation and its impact on the molecule's preferred conformation and reactivity.
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This table outlines a representative setup for an MD simulation.
| Parameter | Value/Description | Purpose |
| Force Field | OPLS-AA or GAFF | Defines the potential energy function for all atoms |
| Solvent Model | TIP3P Water | A standard model for explicit water molecules |
| System Size | ~5000 atoms (1 solute, ~1600 water) | Creates a periodic box to simulate bulk solvent |
| Temperature | 298 K (25 °C) | Controlled via a thermostat (e.g., Nosé-Hoover) |
| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman) |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
Advanced Applications and Research Directions of 5 Butyl 2 Chloromethylpyridine
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of a reactive chloromethyl group at the 2-position and a butyl group at the 5-position of the pyridine (B92270) ring makes 5-Butyl-2-chloromethylpyridine a pivotal precursor in the construction of diverse molecular architectures.
Building Block for Novel Heterocyclic Systems
The reactivity of the chloromethyl group in this compound allows for its facile conversion into other functional groups, thereby enabling the synthesis of a variety of heterocyclic systems. For instance, substitution of the chlorine atom with an azide (B81097) group furnishes the corresponding azidomethylpyridine derivative. This azide can then undergo [3+2] cycloaddition reactions, a cornerstone of "click chemistry," with various alkynes to yield highly substituted 1,2,3-triazole rings. mdpi.comrsc.orgrsc.orgthieme-connect.comnih.gov This approach offers a modular and efficient route to novel triazole-containing compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the chloromethyl group can be transformed into an aminomethyl group. This amino derivative serves as a key synthon for the construction of other nitrogen-containing heterocycles, such as pyrazoles. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govscirp.org The synthesis of 5-aminopyrazoles, for example, is a well-established field, and the introduction of a 5-butyl-pyridin-2-ylmethyl substituent can lead to novel pyrazole (B372694) derivatives with tailored electronic and steric properties. These pyrazole-based compounds are known to exhibit a wide range of biological activities. nih.gov
The following table summarizes the potential of this compound as a precursor for various heterocyclic systems.
| Precursor Derivative | Reagent/Reaction Type | Resulting Heterocycle | Potential Applications |
| 5-Butyl-2-(azidomethyl)pyridine | Alkynes (Click Chemistry) | 1,2,3-Triazoles | Medicinal Chemistry, Materials Science |
| 5-Butyl-2-(aminomethyl)pyridine | β-Ketonitriles, etc. | Pyrazoles | Pharmaceuticals, Agrochemicals |
Precursor for Advanced Pharmaceutical Intermediates
A notable example is the synthesis of novel hydrazone derivatives. dntb.gov.ua By reacting this compound with hydrazine, the corresponding hydrazinylmethylpyridine can be obtained. This intermediate can then be condensed with a variety of aldehydes and ketones to produce a library of Schiff bases. These hydrazone-containing compounds have been investigated for their potential as bioactive agents, exhibiting a range of pharmacological activities. A recent study detailed the synthesis of such derivatives and highlighted their potential antimicrobial and antimalarial properties. dntb.gov.ua
The butyl group in the 5-position of the pyridine ring can significantly influence the lipophilicity of the final molecule, which is a critical parameter for drug absorption and distribution in the body. This allows for the fine-tuning of the pharmacokinetic properties of potential drug candidates.
Applications in Agrochemical Synthesis (e.g., Pesticides, Herbicides)
Pyridine-based structures are integral to the design of many modern agrochemicals, including insecticides, herbicides, and fungicides. nih.gov The compound 2-chloro-5-chloromethylpyridine, a close structural analog of this compound, is a known intermediate in the synthesis of neonicotinoid insecticides. electronicsandbooks.com These insecticides act on the nicotinic acetylcholine (B1216132) receptors of insects, leading to paralysis and death. The synthesis of these compounds often involves the reaction of the chloromethylpyridine with a suitable nucleophile to introduce the rest of the insecticidal pharmacophore.
The presence of the butyl group in this compound can enhance the efficacy and selectivity of the resulting agrochemical. The increased lipophilicity can improve the penetration of the active ingredient through the waxy cuticle of insects or the cell membranes of fungi, potentially leading to lower application rates and improved environmental profiles. Research in this area continues to explore the synthesis of novel pesticides and herbicides derived from functionalized pyridines like this compound.
Development of Functional Materials and Polymers
The unique electronic and structural features of the pyridine ring, combined with the synthetic versatility of this compound, make it an attractive candidate for the development of advanced functional materials and polymers.
Monomer for Conjugated Polymer Synthesis
Conjugated polymers, characterized by their alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives is a well-established field in polymer chemistry. rsc.orgthieme-connect.combeilstein-journals.orgnih.govmonash.edu
While direct polymerization of this compound into a conjugated polymer has not been extensively reported, its structure suggests its potential as a monomer. For instance, it could be envisioned that after conversion of the chloromethyl group to a suitable reactive group (e.g., a phosphonium (B103445) salt for a Wittig reaction or a boronic ester for Suzuki coupling), it could be copolymerized with other aromatic monomers to introduce pyridine units into the polymer backbone. The pyridine nitrogen could then be used to tune the electronic properties of the polymer or to act as a coordination site for metal ions, leading to new sensory materials. The butyl group would enhance the solubility of the resulting polymer, which is often a challenge in the processing of conjugated polymers.
Ligand Design in Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The chloromethyl group can be readily modified to introduce additional donor atoms, allowing for the synthesis of multidentate ligands. monash.edu For example, reaction with amines or thiols can lead to the formation of bidentate or tridentate ligands that can chelate to metal centers.
The synthesis of Schiff base ligands through the condensation of an aldehyde or ketone with a primary amine is a common strategy in coordination chemistry. beilstein-journals.orgscirp.orginformahealthcare.com this compound can be converted to the corresponding aminomethyl derivative, which can then be used to prepare a variety of Schiff base ligands. These ligands can form stable complexes with a range of transition metals, and the resulting coordination compounds can have applications in catalysis, sensing, and materials science.
Similarly, the synthesis of bipyridine-type ligands is of great interest due to their strong and predictable coordination to many metals. mdpi.com Chemical modifications of this compound could lead to the formation of novel bipyridine ligands where the butyl group can influence the steric environment around the metal center, thereby affecting the catalytic activity or photophysical properties of the resulting complex.
The following table provides examples of potential ligand types that could be synthesized from this compound.
| Ligand Type | Synthetic Strategy | Potential Metal Complexes | Potential Applications |
| Bidentate (N,N' or N,S) | Reaction of chloromethyl group with amines or thiols | Complexes with transition metals (e.g., Cu, Ni, Co) | Catalysis, Sensing |
| Schiff Base Ligands | Conversion to aminomethyl derivative followed by condensation | Various transition metal complexes | Catalysis, Bioinorganic Chemistry |
| Bipyridine-type Ligands | Coupling reactions of pyridine rings | Ruthenium, Iridium, etc. complexes | Photoredox Catalysis, Luminescent Materials |
Catalytic Applications
The pyridine scaffold is a cornerstone in the development of novel catalytic systems, and this compound offers multiple avenues for exploitation in this field.
Organocatalysis Utilizing the Pyridine Moiety
The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, making it a candidate for use in organocatalysis. researchgate.netresearchgate.net Pyridine and its derivatives have been successfully employed as catalysts in a variety of organic transformations. researchgate.net The butyl group at the 5-position can enhance solubility in nonpolar organic solvents, a desirable property for many catalytic reactions.
The pyridine moiety can catalyze reactions such as acylations, silylations, and other transformations where nucleophilic catalysis is effective. The mechanism typically involves the formation of a highly reactive pyridinium (B92312) intermediate. The steric and electronic properties of the butyl group can influence the catalytic activity and selectivity of the molecule.
Table 1: Potential Organocatalytic Applications of Pyridine Derivatives
| Reaction Type | Role of Pyridine Moiety | Potential Advantage of this compound |
|---|---|---|
| Acylation | Nucleophilic catalyst, formation of acylpyridinium ion | Enhanced solubility in organic media due to the butyl group |
| Silylation | Nucleophilic catalyst, activation of silylating agent | Potential for modified steric environment influencing selectivity |
| Baylis-Hillman Reaction | Base catalyst | Tunable basicity based on electronic effects of substituents |
Precursor for Metal-Ligand Catalysts
The pyridine nitrogen of this compound serves as an excellent coordination site for a wide range of transition metals. acs.orgjscimedcentral.comnih.gov This makes it a valuable precursor for the synthesis of metal-ligand catalysts. The chloromethyl group provides a reactive handle for further functionalization, allowing for the creation of bidentate or polydentate ligands, which can form stable and catalytically active complexes with metals like palladium, rhodium, and ruthenium. nih.govarkat-usa.org
For instance, the chloromethyl group can be readily displaced by other donor groups, such as phosphines, amines, or thiols, to generate chelating ligands. These ligands can then be complexed with a metal precursor to form catalysts for various cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. acs.orgnih.gov The butyl group can again play a role in modulating the solubility and stability of the resulting metal complex.
Exploration in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of this compound.
Host-Guest Chemistry with Calixarenes and Macrocycles
Calixarenes and other macrocycles are known for their ability to encapsulate guest molecules within their cavities, forming stable host-guest complexes. nih.govrsc.orgresearchgate.netnih.gov The this compound molecule, with its distinct hydrophobic (butyl chain) and polar (pyridine ring) regions, is an interesting candidate for guest inclusion. The butyl group can interact favorably with the hydrophobic cavities of calixarenes, while the pyridine ring can engage in π-π stacking or hydrogen bonding interactions with the host.
The chloromethyl group can also be used to covalently attach the pyridine derivative to a macrocycle, creating a functionalized host molecule with a built-in recognition site. Such modified macrocycles could find applications in molecular sensing, separation, and catalysis. nih.gov
Table 2: Potential Host-Guest Interactions with this compound
| Host Macrocycle | Potential Binding Interactions | Potential Application |
|---|---|---|
| Calix acs.orgarene | Hydrophobic interaction with the butyl group, π-π stacking with the pyridine ring | Molecular recognition, drug delivery |
| Cyclodextrin | Inclusion of the butyl chain in the hydrophobic cavity | Enhanced solubility, controlled release |
| Pillar researchgate.netarene | Encapsulation of the butyl group | Construction of supramolecular polymers |
Design of Ionophores and Sensors
The pyridine nitrogen in this compound can coordinate with metal ions, making it a potential component in the design of ionophores and chemical sensors. researchgate.netmdpi.comdoaj.org By incorporating this pyridine derivative into a larger molecular framework, such as a macrocycle or a polymer, it is possible to create a system that selectively binds to specific ions.
The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). researchgate.netmdpi.comdoaj.orgtandfonline.com The chloromethyl group offers a convenient point of attachment for chromophores or fluorophores. The butyl group can enhance the solubility of the sensor in membranes or organic phases, which is crucial for its function as an ionophore to transport ions across lipid bilayers.
Future Research Perspectives and Challenges in Pyridine Chemistry
The chemistry of pyridine derivatives like this compound is a vibrant area of research with both significant opportunities and challenges. A major ongoing challenge is the selective functionalization of the pyridine ring at positions other than those activated by the nitrogen atom. researchgate.netresearchgate.netnih.govnih.govdigitellinc.com While methods for C2 and C4 functionalization are relatively well-established, achieving regioselective modification at the C3 and C5 positions remains a significant hurdle. researchgate.netresearchgate.netnih.gov
Future research will likely focus on the development of novel catalytic methods, including C-H activation strategies, to overcome these challenges. nih.govacs.orgrsc.org The use of N-functionalized pyridinium salts as reactive intermediates is a promising approach for achieving site-selective functionalization under mild conditions. nih.govacs.org
Furthermore, the exploration of pyridine derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and functional polymers, is a rapidly growing field. The unique electronic properties of the pyridine ring make it an attractive component for such applications. The continued development of synthetic methodologies will be crucial for accessing a wider range of functionalized pyridine building blocks, including derivatives of this compound, to fuel innovation in these areas. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
